molecular formula C11H13N3OS B2843495 3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole CAS No. 883013-61-4

3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole

Cat. No. B2843495
CAS RN: 883013-61-4
M. Wt: 235.31
InChI Key: IAJOEQNWEYPADK-UHFFFAOYSA-N
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Description

“3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole” is a complex organic compound. It is composed of a piperidinyl group, a thiophenyl group, and an oxadiazole group . The compound is part of a larger family of oxadiazoles, which are known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple functional groups. The thiophene ring mean plane lies almost in the plane of the oxadiazole ring .


Chemical Reactions Analysis

The compound, being part of the oxadiazole family, is likely to participate in a variety of chemical reactions. Oxadiazoles are known to undergo various transformations including oxidations, halogenations, and CC-bond-formations .

Scientific Research Applications

Antibacterial and Antifungal Applications

  • Antibacterial and Antifungal Studies : Compounds bearing the 1,2,4-oxadiazole moiety, specifically those linked to piperidinyl groups, have shown moderate to significant antibacterial and antifungal activities. These activities were demonstrated through various synthetic derivatives designed to probe the structure-activity relationship within this class of compounds. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant activity against both Gram-positive and Gram-negative bacteria (H. Khalid et al., 2016).

Anticancer Applications

  • Anticancer Agent Evaluation : Some derivatives have been evaluated as potential anticancer agents. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and assessed for their anticancer potential, revealing that certain derivatives displayed strong anticancer activity against various cancer cell lines. This highlights the promise of 1,2,4-oxadiazole derivatives in oncology research (A. Rehman et al., 2018).

Biochemical Research

  • Molecular Docking and Enzyme Inhibition Studies : These compounds have also been subject to molecular docking studies to assess their binding affinity to biological targets, such as enzymes involved in critical biological pathways. For instance, some derivatives were analyzed for their inhibition against butyrylcholinesterase (BChE), an enzyme of interest in neurodegenerative disease research, demonstrating the utility of these compounds in biochemical and pharmacological studies (H. Khalid et al., 2016).

Future Directions

The future directions for “3-Piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole” could involve further exploration of its biological activities and potential therapeutic applications. The compound could also be studied for its potential in the development of new drugs .

properties

IUPAC Name

3-piperidin-1-yl-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-6-14(7-3-1)11-12-10(15-13-11)9-5-4-8-16-9/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJOEQNWEYPADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NOC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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